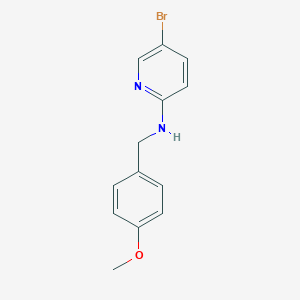

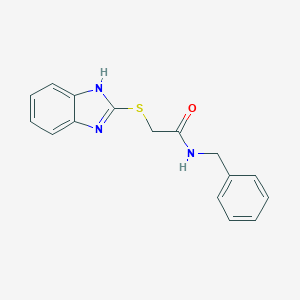

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is a compound that has been synthesized for use in drug discovery . It is an intermediate compound, meaning it is used in the synthesis of other compounds .

Synthesis Analysis

This compound was synthesized by the reaction of 5-bromo-pyridin-2-amine and 3,4-dimeth-oxy-benzaldehyde . It is also a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Molecular Structure Analysis

The molecular formula of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is C13H13BrN2O . In the crystal form of the compound, molecules are linked via pairs of N-H⋯N hydrogen bonds, leading to the formation of inversion dimers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.16 . Other physical and chemical properties are not available in the search results.科学的研究の応用

1. Synthesis of KRAS G12C Inhibitor Divarasib The compound 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . The first-generation manufacturing process of this compound comprised 9 steps, including tedious protecting group manipulations and a superstoichiometric copper-mediated trifluoromethylation of the corresponding iodopyridine .

Benzylic Position Reactions

The compound can be used to study reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the stabilization of the intermediate by resonance with the aromatic ring .

3. Protecting Group in Nucleic Acid Chemistry The 4-methoxybenzyl group, a part of the 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine molecule, has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.

Halogen Exchange Reactions

The compound can be used to study halogen exchange reactions . For example, it can be used to investigate the conversion of a chlorine atom to a bromine atom in a molecule .

Deoxofluorination Reactions

The compound can be used to study deoxofluorination reactions . This is a type of reaction where a hydroxyl group (OH) is replaced by a fluorine atom (F) .

Regioselective SNAr Amination

The compound can be used to study regioselective SNAr amination . This is a type of nucleophilic aromatic substitution reaction where an amine group is introduced at a specific position on an aromatic ring .

作用機序

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of potent inhibitors like divarasib (gdc-6036), which targets the kras g12c .

Mode of Action

Related compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been involved in the synthesis of inhibitors that affect the kras pathway , suggesting that 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine may have similar effects.

Result of Action

Related compounds have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

特性

IUPAC Name |

5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-17-12-5-2-10(3-6-12)8-15-13-7-4-11(14)9-16-13/h2-7,9H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHEDDBYDZCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-Nitrophenyl}-3-(4-methoxyphenyl)-1,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole](/img/structure/B375308.png)

![N-(1-phenylethyl)-N-(4-{[(1-phenylethyl)imino]methyl}benzylidene)amine](/img/structure/B375309.png)

![ethyl 5-[(2-ethoxy-2-oxo-N-phenylethanehydrazonoyl)imino]-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B375317.png)

![13-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-9,10-dihydro-9,10-[3,4]pyrrolidinoanthracene-12,14-dione](/img/structure/B375324.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-phenylacetamide](/img/structure/B375341.png)